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indeno[1,2,3-de]phthalazin-3(2H)-one

Cat. No.: B3921520
M. Wt: 220.23 g/mol
InChI Key: IKVRZIDOALZALL-UHFFFAOYSA-N
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Description

Contextual Significance within Nitrogen Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental to medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. nih.gov Their prevalence stems from their ability to engage in various biological interactions, often mimicking natural metabolites and fitting into the active sites of enzymes and receptors. Phthalazinone derivatives, a class to which indeno[1,2,3-de]phthalazin-3(2H)-one belongs, are recognized as a "privileged" scaffold in drug discovery. This is due to their broad spectrum of pharmacological activities, which includes anticancer, anti-inflammatory, and antihypertensive properties. nih.gov The fusion of the phthalazinone core with an indene (B144670) system to form this compound results in a planar, rigid polycyclic structure that is of particular interest for its potential to interact with biological targets.

Historical Perspective of Indenophthalazine Derivatives Research

Research into phthalazine (B143731) derivatives has a long history, with a continuous drive to synthesize new analogs with improved or novel activities. The synthesis of related fused heterocyclic systems, such as pyrazolo[1,2-b]phthalazines, has been an active area of research, employing multi-component reactions to build molecular complexity. chemrevlett.com The development of synthetic methodologies for these complex heterocycles has evolved, with modern approaches focusing on efficiency and green chemistry principles. The specific exploration of this compound is a more recent development, spurred by the search for new kinase inhibitors. indexcopernicus.comresearchgate.net A notable precursor in this line of inquiry is Dibenzo[cd,g]indazol-6(2H)-one, a known competitive JNK inhibitor and antiviral agent. The structural and electronic similarity of this compound to this prototype compound has made it a logical target for synthesis and biological evaluation. indexcopernicus.comresearchgate.net

Overview of Key Academic Research Areas for the Compound

The primary focus of academic research on this compound has been in the realm of medicinal chemistry, specifically as a potential therapeutic agent. The key research areas are centered on its activity as an anti-inflammatory compound and its potential as a kinase inhibitor.

A significant area of investigation has been the design of planar polycyclic compounds as inhibitors of kinases involved in the pro-inflammatory cascade. indexcopernicus.comresearchgate.net this compound was synthesized as a bioisosteric analog of Dibenzo[cd,g]indazol-6(2H)-one, with the goal of retaining the =N-NH- fragment crucial for hydrogen bonding within the ATP-binding pocket of kinases. indexcopernicus.com

The synthesis of this compound is achieved through the condensation of 9-oxo-9H-fluorene-1-carboxylic acid with hydrazine-hydrate. indexcopernicus.com The structure of the resulting compound has been confirmed using various spectral methods, including 1H NMR spectroscopy, IR spectroscopy, and mass spectrometry. indexcopernicus.com

In biological assays, this compound has demonstrated notable activity as an inhibitor of inflammatory cytokines, such as IL-6 and TNF, as well as NF-κB production stimulated by bacterial LPS. indexcopernicus.com Among a series of tested analogs, it was found to be the most active in these assays and in a carrageenan-induced rat paw edema model, a classic test for anti-inflammatory agents. indexcopernicus.com

Interestingly, while it was designed as a potential JNK inhibitor, its affinity for JNK was found to be very low (IC50 > 100 mM). indexcopernicus.com This suggests that while the planar polycyclic ring system is essential for its high anti-inflammatory activity, its primary target may not be JNK but another kinase with a similar ATP-binding pocket structure. indexcopernicus.com This has opened up new avenues for research to identify the specific molecular target of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O B3921520 indeno[1,2,3-de]phthalazin-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c17-14-11-7-3-6-9-8-4-1-2-5-10(8)13(12(9)11)15-16-14/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVRZIDOALZALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Strategies for Indeno 1,2,3 De Phthalazin 3 2h One

Classical and Established Synthetic Routes

Traditional methods for the synthesis of indeno[1,2,3-de]phthalazin-3(2H)-one have laid the foundation for its chemical exploration. These routes often involve well-understood reaction mechanisms and readily available starting materials.

Condensation Reactions with Hydrazine (B178648) Derivatives

A primary and widely employed method for the synthesis of the this compound core structure is the condensation reaction of a suitable precursor with hydrazine or its derivatives. indexcopernicus.comresearchgate.netlongdom.org This approach leverages the nucleophilic nature of hydrazine to form the heterocyclic phthalazine (B143731) ring. The reaction typically involves the cyclization of a keto-acid or a related dicarbonyl compound with hydrazine hydrate (B1144303). indexcopernicus.comresearchgate.netlongdom.org For instance, the reaction of specific keto-acids with hydrazine hydrate in a suitable solvent under reflux conditions leads to the formation of the desired phthalazinone structure. longdom.org

This method is versatile and has been used to synthesize not only the parent compound but also various substituted derivatives. longdom.orgfayoum.edu.eg The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) can introduce substituents at the N-2 position of the phthalazinone ring.

Utilization of 9-Oxo-9H-fluorene-1-carboxylic Acid as a Precursor

A key precursor for the synthesis of this compound is 9-oxo-9H-fluorene-1-carboxylic acid. indexcopernicus.comresearchgate.net The condensation of this specific keto-acid with hydrazine hydrate is a direct and effective route to the target molecule. indexcopernicus.comresearchgate.net The reaction involves the formation of the six-membered pyridazinone ring fused to the fluorenone framework. This method has been successfully employed to produce this compound for further studies. indexcopernicus.comresearchgate.net

The general reaction scheme involves heating 9-oxo-9H-fluorene-1-carboxylic acid with hydrazine hydrate, often in a solvent like ethanol, to facilitate the cyclization and dehydration process, yielding the final product.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound and its derivatives in a single step from three or more starting materials. orientjchem.orgdntb.gov.uaresearchgate.net These reactions are highly valued in organic synthesis for their ability to rapidly generate molecular diversity. researchgate.net

One notable MCR is the one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which share a similar fused heterocyclic core. These reactions often involve the condensation of phthalhydrazide, an aldehyde, and a 1,3-dicarbonyl compound. dntb.gov.uaresearchgate.net While not directly yielding this compound, these MCRs demonstrate the feasibility of constructing related fused phthalazine systems in a convergent manner. For instance, a four-component reaction of phthalic anhydride, hydrazine hydrate, a 1,3-dicarbonyl compound, and an aldehyde can be used. researchgate.netnih.gov

The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been extensively used to create a wide variety of heterocyclic structures. nih.govresearchgate.netnih.govorganic-chemistry.org The Passerini reaction, a three-component reaction, involves a carboxylic acid, a carbonyl compound, and an isocyanide to form α-acyloxy carboxamides. organic-chemistry.org The Ugi reaction is a four-component reaction that expands on this by including a primary amine. nih.gov While direct synthesis of this compound using these specific named reactions is not commonly reported, the principles of MCRs are applicable to the design of novel synthetic routes.

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These modern approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Application of Ionic Liquids as Catalysts/Media

Ionic liquids (ILs) have emerged as promising "green" alternatives to traditional volatile organic solvents in chemical synthesis due to their unique properties, including low vapor pressure, thermal stability, and recyclability. rsc.orgnih.gov They can function as both the reaction medium and the catalyst.

In the context of phthalazine synthesis, Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIm]HSO4), have been effectively used as catalysts for the one-pot, three-component synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives. oiccpress.comresearchgate.netoiccpress.comresearchgate.net These reactions are often carried out under mild conditions, such as at room temperature, and can provide high yields with short reaction times. oiccpress.comresearchgate.net The use of ILs like [bmim]Br as a neutral reaction medium has also been reported for the ultrasound-promoted, catalyst-free synthesis of related heterocyclic systems. nih.gov The reusability of the ionic liquid catalyst is a key advantage of this approach, aligning with the principles of green chemistry. oiccpress.com

Interactive Data Table: Ionic Liquid-Catalyzed Synthesis of Phthalazine Derivatives
CatalystReaction TypeSubstratesConditionsYield (%)Reference
[BMIm]HSO4Three-componentAldehydes, Dimedone, PhthalhydrazideRoom Temperature90-97 researchgate.netresearchgate.net
PEG-MDILThree-componentAldehydes, Dimedone, Phthalhydrazide100 °C, Solvent-freeGood to High orientjchem.org
[TEAH][OAc]Four-componentAldehydes, Hydrazine Hydrate, Phthalic Anhydride, 1,3-DicarbonylsSolvent-freeHigh nih.gov
[Bmim]BrFour-componentAldehydes, Phthalhydrazide, Dimedone, etc.Ultrasonic irradiation, Room TemperatureGood to Excellent nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.nethakon-art.comtsijournals.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including phthalazine derivatives. researchgate.net

The synthesis of phthalazinones can be significantly expedited using microwave irradiation. researchgate.nethakon-art.comtsijournals.com For example, the palladium-catalyzed synthesis of phthalazinones from o-bromoarylaldehydes and arylhydrazines has been efficiently carried out under microwave conditions. researchgate.net This method offers a greener alternative to traditional protocols, with reduced reaction times and high yields. researchgate.net Microwave heating has also been employed for the synthesis of 1-indanones, which are structurally related precursors, via Nazarov cyclization, demonstrating a significant reduction in reaction time from hours to minutes. beilstein-journals.org

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionHeating MethodReaction TimeYield (%)Reference
Nazarov cyclization of chalconesConventional4 hours- beilstein-journals.org
Nazarov cyclization of chalconesMicrowave20 minutes- beilstein-journals.org
Synthesis of PhthalazinonesConventional-- researchgate.net
Synthesis of PhthalazinonesMicrowave5-35 minutesExcellent researchgate.net

Ultrasonication in Synthetic Protocols

The application of ultrasound in organic synthesis, often referred to as sonochemistry, has emerged as a powerful tool for promoting reactions, frequently leading to higher yields, significantly shorter reaction times, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net This green chemistry approach utilizes the energy of acoustic cavitation to accelerate chemical transformations. nih.govmdpi.com

While specific studies detailing the ultrasonication-assisted synthesis of the parent this compound are not prevalent, the utility of this method is well-documented for structurally related polycyclic nitrogen heterocycles. For instance, the one-pot, three-component synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives is significantly enhanced under ultrasonic irradiation. nih.govresearchgate.net In a comparative study, reactions carried out in an ultrasonic water bath at room temperature reached completion in as little as 0.5 to 2 hours with yields ranging from 69% to 93%. In contrast, the same reactions under traditional reflux conditions required 4 to 9.5 hours and produced lower yields of 42% to 80%. nih.gov

The efficiency of ultrasound is further demonstrated in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, where triethylamine (B128534) serves as an inexpensive and effective catalyst in ethanol, a relatively benign solvent. nih.gov The primary advantages of these protocols include the ease of workup, improved yields, and the use of readily available catalysts, underscoring the potential of ultrasonication as a valuable and efficient technique for the synthesis of complex heterocyclic systems. nih.govnih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives nih.gov

MethodTemperatureReaction TimeYield (%)
Conventional (Reflux)80 °C4 - 9.5 hours42 - 80%
UltrasonicationRoom Temperature0.5 - 2 hours69 - 93%

Transition Metal-Catalyzed Annulations

Transition metal-catalyzed reactions, particularly annulations (ring-forming reactions), are a cornerstone of modern organic synthesis for constructing complex polycyclic frameworks. In the context of phthalazine-related structures, various catalytic systems have been developed to facilitate efficient bond formation.

One notable example is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN), a cerium(IV)-based catalyst, in the one-pot, three-component synthesis of 1H-indazolo[1,2-b]phthalazine-1,6,11-trione derivatives. researchgate.netresearchgate.net This protocol involves the reaction of phthalhydrazide, an aldehyde, and a cyclic β-diketone. The reaction proceeds smoothly in polyethylene (B3416737) glycol (PEG), a recyclable solvent, under mild conditions (50°C), affording excellent yields. researchgate.net The methodology is robust, accommodating a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. researchgate.net The use of an inexpensive and non-toxic catalyst like CAN in an environmentally friendly solvent system makes this approach attractive for its efficiency and green credentials. researchgate.net

While direct transition metal-catalyzed annulation leading to the specific this compound core is less commonly reported, these related syntheses demonstrate the power of metal catalysis in building the foundational phthalazine ring system, which is a key structural component.

Table 2: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of 1H-Indazolo[1,2-b]phthalazine-1,6,11-triones researchgate.net

Aldehyde ComponentReaction Time (min)Yield (%)
4-ClC6H4CHO1596
4-MeOC6H4CHO2094
4-MeC6H4CHO2591
4-NO2C6H4CHO1598
C6H5CHO2092

Synthesis of Functionalized and Substituted this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Synthetic strategies have been developed to introduce substituents at both the nitrogen and carbon positions of the core structure.

Strategies for N-Substitution

The nitrogen atom at the 2-position (N2) of the phthalazinone ring is a common site for substitution, allowing for the introduction of a wide variety of functional groups. A standard method for this modification is N-alkylation. For example, phthalazinone scaffolds can be N-alkylated using reagents like 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like DMF. nih.gov This reaction provides access to precursors that can be further elaborated into more complex molecules. nih.gov

More complex substituents can also be introduced. For instance, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine was synthesized by reacting a phthalazine precursor with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate, demonstrating the introduction of a heterocyclic moiety at the N2 position. nih.govmdpi.com Such modifications are key to developing derivatives with diverse properties.

Approaches for Carbon-Position Substitution (e.g., C4)

Substitution at the carbon positions of the phthalazinone ring, particularly at the C4 position, is a key strategy for creating diverse analogues. Phthalazinones bearing a substituent at C4 are considered important intermediates for the synthesis of various clinically and pharmacologically relevant compounds. iiste.org

Modern synthetic methods have enabled the regioselective introduction of functional groups at this position. For example, visible-light photoredox catalysis has been employed for the tandem one-pot synthesis of C4-difluoroalkylated and C4-phosphorylated phthalazin-1(2H)-ones. researchgate.net These mild, three-component reactions start from readily available hydrazines, 2-formylbenzoic acids, and appropriate reagents like bromodifluoroacetate derivatives or diarylphosphine oxides, providing straightforward access to valuable functionalized molecules. researchgate.net

Molecular Hybridization Techniques

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or dual biological activity. nih.govmdpi.comnih.gov This approach has been applied to the phthalazinone scaffold to generate novel chemical entities.

One example is the creation of phthalazinone-dithiocarbamate hybrids. nih.gov In this work, the dithiocarbamate (B8719985) moiety was attached to either the N2 or C4 position of the phthalazinone core, leading to two distinct series of hybrid compounds with differing biological activity profiles. nih.gov Another approach involves the synthesis of hybrid compounds containing both phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores. nih.govmdpi.com The design of such molecules is a rational approach to explore new chemical space and develop compounds that can interact with multiple biological targets. mdpi.com The initial design of this compound itself can be seen as an application of bioisosteric modification, a related concept, where it was developed from a known kinase inhibitor prototype. indexcopernicus.comresearchgate.net

Chemical Reactivity and Transformation Studies of Indeno 1,2,3 De Phthalazin 3 2h One

Electrophilic Aromatic Substitution Reactions

The indeno[1,2,3-de]phthalazin-3(2H)-one molecule contains two distinct aromatic regions: the fluorenone-derived benzene (B151609) ring and the phthalazine-derived benzene ring. The susceptibility of these rings to electrophilic aromatic substitution (EAS) is governed by the electronic effects of the substituents attached to them. The phthalazinone portion contains a carbonyl group and a lactam nitrogen, while the indenone portion is part of a larger, electron-conjugated system.

The reactivity of an aromatic ring towards an electrophile is determined by the electron density of the ring. Activating groups donate electron density, increasing the rate of reaction, while deactivating groups withdraw electron density, slowing the reaction. mnstate.edu The orientation of the substitution (ortho, meta, or para) is also directed by the nature of the existing substituents.

Phthalazinone Ring System: The amide-like nitrogen atom (-NH-) in the lactam ring acts as an activating group through resonance, directing incoming electrophiles to the ortho and para positions relative to it. Conversely, the carbonyl group (-C=O) is a deactivating group, withdrawing electron density from the ring and directing electrophiles to the meta position. libretexts.org The interplay of these effects, combined with the influence of the fused ring, determines the ultimate substitution pattern.

Indenone Ring System: The reactivity of the isolated benzene ring in the fluorenone moiety is influenced by the electron-withdrawing effect of the fused carbonyl and phthalazine (B143731) system. Generally, polycyclic aromatic hydrocarbons have positions with varying reactivity, and computational studies are often employed to predict the most favorable sites for electrophilic attack. researchgate.net

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation. youtube.com The conditions for these reactions would need to be carefully controlled due to the potential for multiple products and the deactivating nature of parts of the molecule. libretexts.org

Table 1: Predicted Site Reactivity for Electrophilic Aromatic Substitution on this compound

Position on ScaffoldInfluencing Group(s)Predicted ReactivityLikely Substitution Products
Positions on Phthalazine Benzene Ring-C=O (deactivating, meta-directing), -NH- (activating, ortho/para-directing)Moderately deactivatedComplex mixture, substitution likely directed by the stronger activating group, possibly at the position para to the NH group.
Positions on Indenone Benzene RingFused Carbonyl and Phthalazine System (deactivating)DeactivatedSubstitution at positions least influenced by the electron-withdrawing groups.

Nucleophilic Additions and Substitutions

The this compound structure possesses key electrophilic sites that are susceptible to attack by nucleophiles.

Addition to the Carbonyl Group: The lactam carbonyl carbon is inherently electrophilic and is a primary target for nucleophilic addition. Strong nucleophiles, such as organolithium reagents (e.g., n-BuLi, s-BuLi) or Grignard reagents, can attack this carbon. mdpi.comresearchgate.net This type of reaction often leads to the formation of a tetrahedral intermediate which can subsequently undergo further transformations, such as ring-opening. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): While the electron-rich aromatic rings are generally unreactive towards nucleophiles, SNAr can occur if the ring is substituted with a good leaving group (like a halogen) and activated by strongly electron-withdrawing groups. For instance, a halogenated derivative of this compound could react with nucleophiles like amines or alkoxides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a modern method for achieving this type of transformation on related phthalazinone systems. mdpi.com

Addition to the Diazine System: The phthalazine core is a 1,2-diazine. Heterocycles of this type can undergo nucleophilic addition, sometimes followed by elimination or rearrangement. nih.gov For example, studies on 1,2,3-triazines show that the site of nucleophilic attack can be selective, leading to different products after rearrangement and loss of N₂. nih.gov

Table 2: Potential Nucleophilic Reactions on the this compound Scaffold

Reaction TypeReagent ExampleTarget SitePotential Product
Nucleophilic AdditionOrganolithium (n-BuLi)Lactam CarbonylIntermediate leading to ring-opened products or tertiary alcohols. mdpi.comresearchgate.net
Nucleophilic Aromatic SubstitutionMorpholine (B109124) (with Pd catalyst)Halogenated Aromatic RingAmino-substituted derivative. mdpi.com
N-Alkylation/N-AcylationAlkyl halide / Acid chloride (with base)Lactam NitrogenN-substituted this compound. nih.gov

Ring-Opening and Ring-Closing Reactions

The stability of the fused ring system allows for selective ring-opening and ring-closing reactions, which are powerful tools for structural modification.

The synthesis of this compound itself is a definitive ring-closing (cyclization) reaction. It is typically prepared via the condensation of 9-oxo-9H-fluorene-1-carboxylic acid with hydrazine (B178648) hydrate (B1144303), where the phthalazinone ring is formed. indexcopernicus.comresearchgate.net

Conversely, the lactam ring within the structure is susceptible to cleavage under certain conditions.

Nucleophile-Induced Ring-Opening: As mentioned, the addition of strong nucleophiles like alkyllithium reagents to the carbonyl group of related isoindolinone systems can initiate a ring-opening of the lactam. mdpi.com This process is often followed by a subsequent intramolecular cyclization (ring-closing) to yield entirely new heterocyclic or carbocyclic frameworks, such as indanone derivatives. researchgate.net

Hydrolytic Ring-Opening: Under harsh acidic or basic conditions, the lactam bond can be hydrolyzed to open the phthalazinone ring, yielding an amino acid derivative of fluorenone.

Thermal Ring-Opening and Annulation: In related heterocyclic systems like 1,2,3-benzotriazin-4(3H)-ones, thermal reactions can induce ring-opening through the loss of stable molecules like N₂. This generates highly reactive intermediates such as iminoketenes. nih.gov These intermediates can then be trapped in a ring-closing annulation reaction with a suitable dienophile, like pyridine, to construct complex polycyclic systems. nih.gov A similar strategy could potentially be applied to the phthalazine portion of the target molecule.

A study on related phthalazine derivatives showed that a lactone ring could be opened by a nucleophilic attack from a hydrazide, which was then followed by a dehydrative cyclization to form a new 1,3,4-oxadiazole (B1194373) ring. nih.gov

Derivatization Strategies for Exploration of Biological Activity

The this compound scaffold is a subject of interest in medicinal chemistry, and various derivatization strategies are employed to synthesize analogs with potential therapeutic properties. indexcopernicus.comresearchgate.net These strategies aim to modify the molecule's pharmacokinetics and pharmacodynamics by introducing different functional groups.

Bioisosteric Modification: The design of this compound was based on its structural similarity to dibenzo[cd,g]indazol-6(2H)-one, a known JNK inhibitor. indexcopernicus.com This type of bioisosteric replacement is a common strategy in drug design to improve activity or properties.

N-Substitution: The lactam nitrogen is a common site for derivatization. Alkylation or acylation at this position can significantly alter the compound's biological profile. For example, in related phthalazinone systems, the N2 position has been functionalized with dithiocarbamate (B8719985) moieties to create hybrid molecules with potential anticancer activity. nih.gov

Substitution on Aromatic Rings: Introducing substituents onto the aromatic rings is another key strategy. This can be achieved through electrophilic substitution or through cross-coupling reactions on halogenated precursors. In one study, a bromo-substituted benzo[f]phthalazinone was coupled with morpholine using a Buchwald-Hartwig reaction to synthesize an amino derivative. mdpi.comnih.gov

Hybridization with Biomolecules: To enhance bioavailability or introduce new functionalities, the phthalazine core can be linked to other molecules, such as sugars. One study detailed the grafting of mono- and disaccharide units onto a phthalazinone derivative to create novel C-nucleoside analogues with antibacterial properties. nih.gov

Table 3: Examples of Derivatization Strategies for Phthalazinone-Based Scaffolds

StrategyReactionReagentsResulting MoietyTarget Biological ActivityReference
Synthesis of AnalogsCondensationSubstituted carboxylic acids, hydrazineModified core structuresAnti-inflammatory indexcopernicus.comresearchgate.net
N-functionalizationAlkylation/One-pot reactionAminoalkyl intermediates, CS₂, benzyl (B1604629) bromidesDithiocarbamate side chainAnticancer nih.gov
C-H AminationBuchwald-Hartwig CouplingBrominated phthalazinone, morpholine, Pd₂(dba)₃, (R)-BINAPMorpholinyl groupNot specified mdpi.comresearchgate.net
GlycosylationSilylation then CouplingHexamethyldisilazane, Per-O-acetyl sugars, SnCl₄Glycosyl groupAntibacterial nih.gov

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the reactions involving this compound and related structures is essential for predicting products and optimizing reaction conditions.

Mechanism of Nucleophilic Addition and Ring-Opening: The transformation of related isoindolinones with organolithium reagents is proposed to proceed through a well-defined mechanism. The process begins with the nucleophilic addition of the organolithium compound to the lactam carbonyl, forming a tetrahedral intermediate. This is followed by the opening of the lactam ring and a subsequent intramolecular cyclization, which ultimately yields new indanone derivatives. mdpi.comnih.gov

Mechanism of Cyclization to Form Nucleoside Analogs: The formation of acyclo-C-nucleosides from related phthalazine hydrazides and lactones has been mechanistically described. The reaction is initiated by a nucleophilic attack from the terminal nitrogen of the hydrazide onto the carbonyl carbon of the lactone. This leads to the opening of the lactone ring, which is followed by an intramolecular dehydrative cyclization to form a stable five-membered oxadiazole ring. nih.gov

Computational Investigations: Modern computational chemistry provides deep mechanistic insights. Density Functional Theory (DFT) calculations, using methods like B3LYP, can be employed to model reaction pathways for transformations like electrophilic aromatic substitution. researchgate.net Such studies can determine the kinetic and thermodynamic favorability of substitution at different positions on the aromatic rings, helping to predict the regioselectivity of the reaction. researchgate.net

Mechanism of Annulation Reactions: The mechanism for the ring-opening–annulation reaction of related triazinones involves the thermal extrusion of a nitrogen molecule to generate a highly reactive iminoketene intermediate. This intermediate then acts as a heterodiene in a hetero-Diels–Alder [4+2] cycloaddition reaction with a dienophile to construct a new fused ring system. nih.gov

These mechanistic studies, combining experimental evidence with computational modeling, are vital for the rational design of synthetic routes to new and complex molecules based on the this compound framework.

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of indeno[1,2,3-de]phthalazin-3(2H)-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for an unambiguous assignment of the compound's complex fused-ring system. indexcopernicus.comresearchgate.net

¹H NMR spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-H proton of the phthalazinone ring.

Aromatic Protons: The protons on the fused aromatic rings would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic currents. The specific chemical shifts and coupling constants (J-values) would depend on the proton's position on the indenophthalazine core. For comparison, the aromatic protons in the related compound 2,3-Dihydro-phthalazine-1,4-dione appear between δ 7.82 and 8.06 ppm. nih.gov

N-H Proton: The proton attached to the nitrogen atom in the lactam ring (N-H) is expected to be observable. Its chemical shift can be variable and is often concentration-dependent and affected by the solvent used. In similar heterocyclic structures, this proton signal can be a broad singlet and may appear further downfield. For instance, in a different phthalazinone derivative, the N-H proton signal was observed at δ 11.33 ppm. nih.gov

A summary of expected ¹H NMR spectral data is provided in the table below.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Aromatic H~ 7.0 - 9.0Multiplets (m), Doublets (d)Signals correspond to the eight protons on the fused aromatic system.
Lactam N-HVariable, potentially > 10 ppmSinglet (s), often broadPosition can be confirmed by D₂O exchange.

¹³C NMR spectroscopy would further complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be characterized by signals for the aromatic carbons and a distinct signal for the carbonyl carbon (C=O) of the amide group, typically appearing in the range of 160-170 ppm. nih.gov

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands indicative of its key structural features. indexcopernicus.comresearchgate.net

N-H Stretch: A characteristic absorption band for the N-H group is expected, typically appearing in the region of 3100-3300 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the lactam ring is a key diagnostic peak, generally found between 1650 and 1690 cm⁻¹. For the related 2,3-Dihydro-phthalazine-1,4-dione, a strong carbonyl peak is observed at 1663 cm⁻¹. nih.gov

C=C and C=N Stretches: Absorptions corresponding to the aromatic C=C and C=N bonds are expected in the 1400-1600 cm⁻¹ region.

The table below summarizes the principal IR absorption bands anticipated for the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Amide N-HStretch~ 3100 - 3300Medium to Strong
Carbonyl C=OStretch~ 1650 - 1690Strong
Aromatic C=CStretch~ 1450 - 1600Medium to Weak
Imine C=NStretch~ 1600 - 1640Medium

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. The structural confirmation of this compound is supported by mass spectrometry. indexcopernicus.comresearchgate.net The molecular formula is C₁₄H₈N₂O.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition. Fragmentation patterns observed in the mass spectrum give further structural clues. For fused heterocyclic systems like phthalazines, fragmentation often involves the sequential loss of small, stable molecules such as CO, N₂, and HCN. raco.catderpharmachemica.com

Ion Type Expected m/z Notes
Molecular Ion [M]⁺220.06Corresponds to the molecular formula C₁₄H₈N₂O.
Fragment [M - CO]⁺192.07Represents the loss of a carbonyl group.
Fragment [M - CO - N₂]⁺164.07Represents subsequent loss of a nitrogen molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While the use of this technique for this compound itself is not detailed in the provided search results, it has been applied to closely related parent structures like phthalazin-1(2H)-one. researchgate.net

An X-ray diffraction analysis of a suitable single crystal of this compound would provide precise data on:

Bond Lengths and Angles: Confirming the connectivity and geometry of the fused ring system.

Planarity: Verifying the expected planar nature of the polycyclic aromatic system. For phthalazin-1(2H)-one, the two rings are nearly coplanar, with a very small dihedral angle. researchgate.net

Crystal Packing: Revealing intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking, which govern the solid-state assembly. researchgate.net In the crystal structure of phthalazin-1(2H)-one, molecules form dimers through N—H···O hydrogen bonds. researchgate.net

Combined Spectroscopic and Diffraction Approaches for Complex Structural Analysis

For complex molecules like this compound, a single technique is often insufficient for complete and unambiguous structural proof. The most rigorous characterization is achieved by combining several methods. The confirmation of this compound's structure relies on such a combined approach. indexcopernicus.comresearchgate.net

Computational and Theoretical Investigations of Indeno 1,2,3 De Phthalazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic and structural properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular orbitals, electron density distribution, and vibrational modes.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. For molecules in the broader phthalazinone class, these parameters are crucial for predicting whether effective charge transfer will occur in various applications, such as in the design of materials for organic solar cells. The distribution of electron density in the HOMO and LUMO also reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Table 1: Significance of Frontier Molecular Orbital Parameters
ParameterSignificance
HOMO Energy Indicates the molecule's electron-donating capacity. Higher energy levels correspond to stronger electron-donating ability.
LUMO Energy Indicates the molecule's electron-accepting capacity. Lower energy levels correspond to stronger electron-accepting ability.
HOMO-LUMO Gap (ΔE) Represents the molecule's chemical reactivity and kinetic stability. A smaller gap is associated with higher reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine a molecule's optimized geometry, ground-state energy, and various other properties. For heterocyclic compounds like phthalazin-1(2H)-one, a parent structure to the indeno-phthalazinone core, DFT methods (such as B3LYP with a 6-311++G(d,p) basis set) have been successfully used to calculate structural properties in the ground state.

These calculations provide optimized geometrical parameters (bond lengths and angles) that can be compared with experimental data from techniques like X-ray crystallography. Furthermore, DFT is the foundation for analyzing molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. For related 1H-indazolo[1,2-b]phthalazine-trione derivatives, DFT has been used to investigate frontier molecular orbitals, the total density of states (DOS), and thermodynamic parameters.

Quantum chemical calculations, particularly using DFT, are also valuable for predicting spectroscopic parameters. Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of complex vibrational modes. For the related phthalazin-1(2H)-one, a complete assignment of vibrational modes was performed based on potential energy distribution (PED) derived from DFT calculations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical predictions serve as a powerful complement to experimental data, helping to confirm the structures of newly synthesized compounds. For instance, in the study of 1H-indazolo[1,2-b]phthalazine-trione derivatives, ¹H NMR and ¹³C NMR chemical shift computations were calculated to support the structural confirmation of the products.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the interactions of a molecule with biological macromolecules, such as proteins or nucleic acids, and to assess the stability of the resulting complexes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

In a study involving indeno[1,2,3-de]phthalazin-3(2H)-one, molecular docking was used to evaluate its potential as a ligand for Jun N-terminal kinase (JNK), a target involved in pro-inflammatory cascades. The compound was designed as a bioisosteric modification of dibenzo[cd,g]indazol-6(2H)-one, a known JNK inhibitor. The docking simulations confirmed that this compound could potentially act as a JNK ligand. However, subsequent experimental validation revealed a very low affinity for JNK (IC₅₀ > 100 mM), indicating that while the docking prediction was qualitatively plausible, the actual binding interaction was weak. This highlights that docking is a valuable screening tool, but its predictions require experimental confirmation.

Table 2: Summary of Molecular Docking Findings for this compound
Target ProteinRationale for DockingDocking OutcomeExperimental Result
Jun N-terminal kinase (JNK)Designed as a potential inhibitor based on bioisosteric modification of a known JNK inhibitor.Confirmed as a potential ligand for JNK.Very low affinity (IC₅₀ > 100 mM).

While specific MD simulation studies for this compound were not detailed in the provided context, this technique is a standard and crucial step in computational drug discovery. For example, MD simulations have been used to study the stability of other ligand-DNA complexes, where simulations at various temperatures can help verify the stabilizing or destabilizing effect of a ligand on its target. Such simulations would be a logical next step to understand why the predicted interaction between this compound and JNK is weak, potentially revealing conformational instability or unfavorable dynamic behavior in a simulated physiological environment.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov These models serve as templates in virtual screening campaigns to filter large compound libraries for molecules with a high probability of binding to a target receptor.

While specific pharmacophore models for this compound are not extensively documented in the public domain, the general approach can be described. For a target of interest, such as a kinase involved in an inflammatory cascade, a pharmacophore model would be developed based on the known interactions of active ligands within the target's binding site. Key pharmacophoric features for a molecule like this compound would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl group and the nitrogen atoms of the phthalazine (B143731) ring system.

Hydrogen Bond Donors (HBD): The N-H group within the lactam moiety.

Aromatic Rings (AR): The fused aromatic system contributes to hydrophobic and pi-stacking interactions.

A hypothetical pharmacophore model for an inhibitor of a target kinase might specify the spatial arrangement of these features. For instance, a model could require a hydrogen bond donor interacting with a specific amino acid residue, an aromatic ring fitting into a hydrophobic pocket, and a hydrogen bond acceptor at a precise distance.

Virtual screening would then involve computationally fitting molecules from a database onto this pharmacophore model. Compounds that match the model's features with a high degree of geometric alignment would be selected as "hits" for further investigation, such as through molecular docking simulations and eventually experimental testing. This strategy significantly narrows down the number of compounds to be synthesized and tested, saving time and resources in the drug discovery pipeline.

Pharmacophoric FeaturePotential Contribution from this compound
Hydrogen Bond AcceptorCarbonyl oxygen, Phthalazine nitrogen atoms
Hydrogen Bond DonorLactam N-H
Aromatic RingFused aromatic system (indene and phthalazine moieties)
Hydrophobic CenterOverall planar, polycyclic structure

Structure-Activity Relationship (SAR) Derivation through Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. preprints.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in deriving these relationships by correlating variations in molecular descriptors with changes in activity.

For the this compound scaffold, a QSAR study would involve synthesizing and testing a series of derivatives with modifications at various positions. The biological activity of these compounds would then be correlated with computed molecular descriptors.

Key Molecular Descriptors for QSAR of this compound Derivatives:

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesGoverns electrostatic interactions, reactivity, and charge-transfer processes with the target.
Steric Molecular volume, Surface area, Principal moments of inertiaDetermines the fit of the molecule within the binding site and can influence selectivity.
Hydrophobic LogP (partition coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Wiener indexEncodes information about the size, shape, and degree of branching of the molecule.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of the most likely mechanism and can provide insights into reaction kinetics and thermodynamics.

The synthesis of this compound typically involves the condensation of a fluorenone derivative bearing a carboxylic acid at a specific position with hydrazine (B178648). A computational study of this reaction would likely involve the following steps:

Geometry Optimization: The three-dimensional structures of all species involved in the proposed mechanism are optimized to find their lowest energy conformations.

Transition State Searching: The transition state for each elementary step is located. This is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and provide thermodynamic data such as zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed elementary step.

Medicinal Chemistry and in Vitro Biological Activity of Indeno 1,2,3 De Phthalazin 3 2h One Derivatives

Design Principles for Bioactive Indeno[1,2,3-de]phthalazin-3(2H)-one Scaffolds

The design of novel therapeutic agents based on the this compound core often involves established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties. These strategies include bioisosteric modifications and scaffold hopping to explore new chemical space and refine lead compounds.

Bioisosteric Modifications

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key strategy in modifying the this compound scaffold. estranky.sk This approach aims to enhance biological activity, improve selectivity, or mitigate undesirable properties of a lead compound.

A notable example involves the design of kinase inhibitors. The this compound structure itself was conceived as a bioisosteric modification of dibenzo[cd,g]indazol-6(2H)-one, a known competitive c-Jun N-terminal kinase (JNK) inhibitor. indexcopernicus.com The critical pharmacophore in the parent compound is the =N-NH- fragment, which forms essential hydrogen bonds with methionine and aspartic acid residues within the ATP-binding pocket of JNK. indexcopernicus.com The this compound scaffold successfully retains this crucial hydrogen-bonding motif. indexcopernicus.com

Further bioisosteric modifications have been explored by replacing parts of the polycyclic system. For instance, sulfur-containing tetracyclic analogs, such as 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, have been designed through isosteric replacement and ring contraction strategies. This approach, substituting a nitrogen-containing ring segment with a thiophene (B33073) ring, has led to potent inhibitors of other kinases like DYRK1A.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework of a compound with a chemically different but functionally equivalent scaffold, aiming to discover novel compounds with improved properties. niper.gov.in While specific examples of scaffold hopping originating directly from this compound are not extensively documented, the principle is evident in the structural simplifications and modifications of its parent compounds.

For example, starting from the complex polycyclic dibenzo[cd,g]indazol-6(2H)-one, a bioisosteric shift led to the this compound core. indexcopernicus.com Subsequent lead optimization strategies involved systematically "removing" bonds or fragments to generate simpler scaffolds like 4-phenylphthalazin-1(2H)-one and phthalazin-1(2H)-one. indexcopernicus.com These simpler structures were investigated as potential JNK ligands, demonstrating a strategic reduction in molecular complexity to identify the minimal pharmacophore required for activity. indexcopernicus.com This process of deconstruction can be seen as a form of scaffold hopping, where the initial complex scaffold is replaced by simpler, more synthetically accessible ones while aiming to retain the key interactions with the biological target.

In Vitro Enzyme and Receptor Modulation Studies

Derivatives of the this compound scaffold and its bioisosteres have been evaluated against a range of biological targets, primarily focusing on enzymes involved in cell signaling and disease progression.

Kinase Inhibition

The planar, heterocyclic nature of the this compound scaffold makes it a suitable candidate for targeting the ATP-binding sites of various protein kinases.

JNK (c-Jun N-terminal Kinase): The this compound scaffold was initially designed as a potential JNK inhibitor. indexcopernicus.comresearchgate.net However, in vitro testing revealed that while the compound is a potent inhibitor of inflammatory cytokines, its direct affinity for JNK is very low, with an IC50 value greater than 100 µM. indexcopernicus.com This suggests that its anti-inflammatory effects may be mediated through a different kinase with a similar ATP-binding pocket. indexcopernicus.com In contrast, related but distinct scaffolds like 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives have shown submicromolar binding affinity for JNK isoforms. nih.govresearchgate.net

GSK-3 (Glycogen Synthase Kinase-3): There is no specific data in the reviewed literature on the inhibition of GSK-3 by this compound derivatives. However, other heterocyclic scaffolds are known GSK-3 inhibitors, such as thiadiazolidinones and certain azaindolin-2-one derivatives, highlighting the potential for kinase inhibition within this broader class of compounds. mdpi.comgoogle.comnih.gov

PARP-1 (Poly(ADP-ribose) polymerase-1): While direct inhibition of PARP-1 by this compound is not documented, the closely related phthalazin-1(2H)-one core is a well-established pharmacophore for potent PARP inhibitors. newdrugapprovals.orgresearchgate.net Marketed drugs like Olaparib and Talazoparib are based on the 4-substituted-2H-phthalazin-1-one scaffold, demonstrating the potential of this chemical class to effectively inhibit PARP-1. newdrugapprovals.orgasco.orgnih.gov

COX-1/COX-2 (Cyclooxygenase-1/Cyclooxygenase-2): No specific studies on the COX-1/COX-2 inhibitory activity of this compound were identified. Research on related heterocyclic structures, such as certain 1,3-dihydro-2H-indolin-2-one and pyrazole (B372694) derivatives, has shown selective COX-2 inhibition, but this has not been extended to the this compound scaffold itself. nih.govnih.gov

EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Direct evaluation of this compound against EGFR and VEGFR2 has not been reported. However, various phthalazine (B143731) derivatives have been synthesized and shown to be potent inhibitors of both EGFR and VEGFR-2, with some compounds exhibiting preferential activity towards VEGFR-2. nih.govcu.edu.egnih.gov These findings suggest that the broader phthalazine class is a viable scaffold for developing inhibitors of these receptor tyrosine kinases.

Aurora Kinase: The phthalazinone scaffold has been successfully utilized to develop Aurora kinase inhibitors. For example, pyrazole-phthalazinone hybrids have been identified as promising candidates for cancer treatment by acting as Aurora kinase inhibitors. nih.govd-nb.inforesearchgate.net One study reported a phthalazinone derivative that inhibits Aurora-A kinase with activity against colon cancer cell lines. researchgate.net

p38 MAPK (p38 Mitogen-Activated Protein Kinase): There is no available data on the inhibition of p38 MAPK by this compound derivatives. Some related oxadiazol-phthalazinones have been linked to p38 MAPK inhibition, but this activity has not been confirmed for the specific indenophthalazine core.

Topoisomerase II: The indenopyridine scaffold, which is structurally related to indenophthalazine, has yielded potent topoisomerase IIα inhibitors. One indeno[1,2-b]-pyridinol derivative, AK-I-191, was identified as a catalytic inhibitor of topoisomerase IIα that functions by binding to the minor groove of DNA. nih.gov Similarly, other phthalazine-based compounds have been shown to inhibit Topoisomerase II, with some derivatives displaying IC50 values in the low micromolar range. nih.gov

DYRK1A/CLK1/CLK4/Haspin: A series of sulfur-containing tetracyclic compounds, which are bioisosteres of the indenophthalazine scaffold, were designed as inhibitors of DYRK1A. The most active of these, a 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative, also showed potent inhibition of CLK1, CLK4, and Haspin kinases.

Compound ClassTarget Kinase(s)IC50 ValuesReference(s)
This compoundJNK> 100 µM indexcopernicus.com
6H-Benzo[b]indeno[1,2-d]thiophen-6-one derivative (4k)DYRK1A35-116 nM
CLK120 nM
CLK426 nM
Haspin76 nM medchemexpress.com
Indeno[1,2-b]-pyridinol derivative (AK-I-191)Topoisomerase IIαCatalytic Inhibitor nih.gov
Phthalazine derivative (9d)Topoisomerase II7.02 µM nih.gov
Pyridinyl-pyrimidine phthalazine derivative (8b)Aurora-A/BPotent dual inhibitor nih.gov
Phthalazine DerivativesVEGFR-2 / EGFRNanomolar to micromolar range nih.govnih.gov

Cholinesterase Inhibition

There is no information available in the reviewed literature regarding the cholinesterase inhibitory activity of this compound derivatives.

Other Enzyme Inhibition Profiles (e.g., Phosphodiesterase V)

Derivatives of the this compound scaffold have been investigated for their inhibitory activity against various enzymes, including phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the cGMP-specific signaling pathway and its inhibition leads to smooth muscle relaxation and vasodilation. mdpi.com While research in this specific area is ongoing, the broader class of phthalazinone derivatives has shown promise as PDE5 inhibitors. mdpi.comresearchgate.net The structural features of these compounds, particularly the planar polycyclic ring system, are considered important for their biological activity. indexcopernicus.com Further studies are needed to fully elucidate the PDE5 inhibitory potential of this compound derivatives and to optimize their selectivity and potency.

In Vitro Cell-Based Activity Assessments

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines (e.g., A2780, NCI-H460, MCF-7, HCT116)

This compound and its related phthalazinone derivatives have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines.

Table 1: Antiproliferative Activity of Phthalazinone Derivatives

Compound/DerivativeCell LineActivity (IC₅₀)Reference
Phthalazinone-dithiocarbamate hybrids (6e, 8e, 6g)A2780 (ovarian)< 10 µM nih.gov
Phthalazinone-dithiocarbamate hybrids (9a-b, 9d, 9g)NCI-H460 (lung)< 10 µM nih.gov
Phthalazinone-dithiocarbamate hybrids (6e, 8e, 6g)MCF-7 (breast)< 10 µM nih.gov
Phthalazine-based dipeptide (12b)HCT-116 (colon)0.32 µM semanticscholar.org
Phthalazine-based hydrazone (13c)HCT-116 (colon)0.64 µM semanticscholar.org
Phthalazine-based hydrazide (9c)HCT-116 (colon)1.58 µM semanticscholar.org

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Studies have shown that certain phthalazinone-dithiocarbamate hybrids exhibit potent activity against human ovarian carcinoma (A2780), human lung carcinoma (NCI-H460), and human breast adenocarcinoma (MCF-7) cell lines, with some compounds displaying IC₅₀ values below 10 µM. nih.gov The position of the dithiocarbamate (B8719985) moiety on the phthalazinone scaffold appears to influence the selectivity towards different cancer cell lines. nih.gov For instance, derivatives with the dithiocarbamate at the N2 position were generally more active against A2780 and MCF-7 cells, while those with this moiety at the C4 position showed selectivity for the NCI-H460 cell line. nih.gov

Furthermore, novel phthalazine-based derivatives have shown remarkable cytotoxicity against HCT-116 human colon cancer cells. semanticscholar.orgnih.gov Specifically, a dipeptide derivative (12b) and a hydrazone derivative (13c) demonstrated potent activity with IC₅₀ values of 0.32 µM and 0.64 µM, respectively. semanticscholar.org

Anti-inflammatory Effects (e.g., Inhibition of Cytokine Production, NF-κB in vitro)

This compound and its analogs have been identified as promising candidates for the development of anti-inflammatory agents. indexcopernicus.comresearchgate.net These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are stimulated by bacterial lipopolysaccharide (LPS). indexcopernicus.com

The anti-inflammatory mechanism of these derivatives is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. indexcopernicus.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

This compound has been shown to be a potent inhibitor of LPS-induced NF-κB production. indexcopernicus.com While its affinity for c-Jun N-terminal kinase (JNK) was found to be low, it is suggested that another kinase with a similar ATP-binding pocket structure is the likely target for its anti-inflammatory action. indexcopernicus.com The planar polycyclic ring system is considered an essential structural feature for the high anti-inflammatory activity of these compounds. indexcopernicus.com

Antimicrobial and Antifungal Activities (in vitro)

The phthalazinone scaffold has been a subject of interest in the development of new antimicrobial and antifungal agents. researchgate.netnih.govekb.egresearchgate.net Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

For instance, a series of 2-[(4-substituted phthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones and related compounds demonstrated significant antimicrobial activity. researchgate.net Another study reported that newly synthesized phthalazinone derivatives showed moderate activity against Gram-negative Escherichia coli and Gram-positive Staphylococcus epidermidis and Klebsiella pneumoniae at a concentration of 250 µg/mL.

In the realm of antifungal research, twenty-five polysubstituted phthalazinone derivatives were tested against pathogenic yeasts and filamentous fungi. nih.gov One particular compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, exhibited noteworthy antifungal activity against dermatophytes and Cryptococcus neoformans. nih.gov The antimicrobial activity of these compounds is often attributed to the presence of the alkylated phthalazine moiety. ekb.eg

Antiviral Activities (in vitro)

The this compound scaffold and its analogs have shown potential as antiviral agents. indexcopernicus.comresearchgate.net Dibenzo[cd,g]indazol-6(2H)-one, a structural prototype for this compound, has been identified as a competitive JNK inhibitor and an antiviral agent. indexcopernicus.comresearchgate.net

Furthermore, the broader class of phthalazine derivatives has been explored for antiviral properties. researchgate.net For example, N-substituted indophenazine derivatives, which share some structural similarities, have been synthesized and screened for activity against a panel of human pathogenic viruses, showing inhibition of Herpes simplex virus-1 and vaccinia virus. nih.gov While specific in vitro antiviral data for this compound against a wide range of viruses is still emerging, the foundational research on related structures suggests a promising avenue for future investigation.

Elucidation of Molecular Mechanisms of Action (In Vitro/Cellular Level)

The molecular mechanisms underlying the biological activities of this compound derivatives are multifaceted and are being actively investigated.

At the cellular level, the antiproliferative effects of related phthalazinone derivatives have been linked to the induction of apoptosis. For example, a phthalazine-based dipeptide (12b) was found to induce apoptosis in HCT-116 colon cancer cells, causing a 21.7-fold increase in apoptotic cells and arresting the cell cycle in the S-phase. semanticscholar.org This apoptotic induction is a key mechanism for eliminating cancer cells.

The anti-inflammatory actions of these compounds are primarily attributed to the inhibition of the NF-κB signaling pathway. indexcopernicus.com By preventing the production of pro-inflammatory cytokines like IL-6 and TNF-α, these derivatives can modulate the inflammatory response. indexcopernicus.com The planar structure of the polycyclic ring system is crucial for this activity. indexcopernicus.com

In the context of anticancer activity, some indenopyridine derivatives, which are structurally related, have been shown to act as catalytic inhibitors of topoisomerase IIα by binding to the minor groove of DNA. nih.gov This inhibition of a crucial enzyme in DNA replication contributes to their cytotoxic effects. nih.gov While not directly demonstrated for this compound itself, this provides a potential avenue for mechanistic exploration.

Furthermore, some phthalazine derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis, which is essential for tumor growth and metastasis. semanticscholar.orgnih.gov For instance, compound 12b potently inhibited VEGFR2, which correlates with its strong cytotoxic activity against HCT-116 cells. semanticscholar.org

Insufficient Evidence to Support Article on this compound Derivatives in PARP Inhibitor Resistance

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of published research specifically detailing the role of this compound derivatives in investigating resistance mechanisms associated with targeted therapies, such as PARP inhibitors.

The initial inquiry sought to generate a detailed article focusing on the medicinal chemistry and in vitro biological activity of this specific class of compounds, with a core section dedicated to their application in understanding and potentially overcoming resistance to PARP inhibitors.

While extensive research exists on the mechanisms of resistance to PARP inhibitors and the general medicinal chemistry of phthalazinone-containing compounds, a direct link to the this compound scaffold in this specific context is not supported by the current body of scientific publications. Searches have confirmed that the broader phthalazinone structure is a key pharmacophore in several approved PARP inhibitors, such as olaparib. nih.govnewdrugapprovals.org

Furthermore, literature that does mention this compound has primarily explored its synthesis and potential anti-inflammatory properties, with findings indicating low affinity for targets like JNK kinase and no stated investigation into its effects on PARP or mechanisms of cancer drug resistance. indexcopernicus.comresearchgate.net

Given the strict requirement to generate content solely on the specified topics and to avoid introducing information outside the explicit scope, it is not feasible to construct a scientifically accurate article that fulfills the request. The creation of such an article without supporting data would necessitate speculation and would not meet the standards of a professional, authoritative, and evidence-based scientific summary.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of requisite research findings in the specified area. Further research by the scientific community would be required to establish a connection between this compound derivatives and the mechanisms of resistance to PARP inhibitors before a comprehensive article on this topic could be authored.

Potential Applications in Chemical Biology

Development as Molecular Probes and Tools

Molecular probes are essential tools in chemical biology, enabling the visualization and study of biological processes within living systems. Fluorescent probes, in particular, allow for high-sensitivity and high-resolution imaging. The development of novel fluorophores with desirable photophysical properties is an ongoing area of research.

While indeno[1,2,3-de]phthalazin-3(2H)-one itself has not been characterized as a molecular probe, the broader class of phthalazinone derivatives has been successfully engineered to create optical probes for one- and two-photon fluorescence microscopy imaging. nih.gov A design strategy has been reported that involves using the phthalazinone core as an electron acceptor and coupling it with various electron-donating aromatic groups. nih.gov This approach has yielded a range of fluorescent probes with tunable properties.

The strategy for developing these probes involved:

Expansion of a pyridazinone to the more conjugated phthalazinone system to act as an electron acceptor. nih.gov

Attachment of electron-donating aromatic groups, such as N,N-diethylaminophenyl, thienyl, naphthyl, and quinolyl. nih.gov

Introduction of an alkyl chain with various terminal substituents to influence properties like water solubility and cellular localization. nih.gov

Theoretical calculations and subsequent synthesis have confirmed that this molecular design can lead to probes with significant fluorescent properties, suitable for cell imaging. nih.gov This suggests a plausible, though currently unexplored, pathway for the development of this compound-based molecular probes. The extended polycyclic aromatic system of this compound could potentially be modified to enhance its intrinsic fluorescence or to act as a scaffold for new fluorophores.

Table 1: Photophysical Properties of Selected Designed Fluorescent Phthalazinone Derivatives This table is based on data for rationally designed phthalazinone derivatives, not this compound itself, to illustrate the potential of the core scaffold.

CompoundElectron-Donating GroupAbsorption Max (nm)Emission Max (nm)Quantum Yield
Derivative 1N,N-diethylaminophenyl4055530.54
Derivative 2Naphthyl3505100.21
Derivative 3Thienyl3805250.33
Data derived from a study on the rational design of fluorescent phthalazinone derivatives for imaging. nih.gov

Use in Bioconjugation Chemistry

Bioconjugation is the chemical strategy of linking molecules, such as fluorescent dyes, drugs, or affinity labels, to biomolecules like proteins, nucleic acids, or carbohydrates. This requires the presence of reactive functional groups on the molecule to be conjugated that can form a stable covalent bond with the target biomolecule.

The phthalazin-1(2H)-one core is considered a versatile scaffold in medicinal chemistry, and numerous synthetic methods have been developed to create functionalized derivatives. nih.gov These methods could potentially be adapted to prepare this compound for bioconjugation. For instance, strategies for the N-alkylation of the phthalazinone ring are well-established. nih.gov This could allow for the introduction of linker arms with terminal reactive groups, such as:

Amines (-NH2): Can be reacted with N-hydroxysuccinimide (NHS) esters or isothiocyanates on proteins.

Carboxylic acids (-COOH): Can be coupled to primary amines on biomolecules using carbodiimide (B86325) chemistry.

Alkynes or Azides: Can be used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation for its high efficiency and specificity.

Research on other phthalazinone derivatives has demonstrated the synthesis of aminoalkyl phthalazinones as key intermediates for further functionalization. nih.gov The synthesis of this compound proceeds via the condensation of 9-oxo-9H-fluorene-1-carboxylic acid with hydrazine (B178648) hydrate (B1144303). indexcopernicus.com Modification of the starting materials or post-synthesis functionalization of the this compound core could provide the necessary handles for bioconjugation. However, to date, the literature does not describe the specific use of this compound in bioconjugation applications. Its development in this area remains a prospective field of research.

Future Perspectives and Research Directions for Indeno 1,2,3 De Phthalazin 3 2h One

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of indeno[1,2,3-de]phthalazin-3(2H)-one involves the condensation of 9-oxo-9H-fluorene-1-carboxylic acid with hydrazine (B178648) hydrate (B1144303). indexcopernicus.comresearchgate.net While effective, future research is geared towards developing more efficient, cost-effective, and environmentally friendly synthetic routes. The field of medicinal chemistry is increasingly adopting green chemistry principles to minimize waste and energy consumption. researchgate.netrsc.org

Future synthetic strategies for this compound and its derivatives are likely to focus on:

Multi-Component Reactions (MCRs): One-pot reactions involving three or more components, such as the [3+2+1] three-component strategy, offer higher atomic economy and synthetic efficiency compared to traditional multi-step syntheses. nih.govresearchgate.net For related heterocyclic systems, one-pot, three-component condensation reactions have proven successful. yildiz.edu.tr

Green Solvents and Catalysts: The use of eco-friendly and reusable solvents like polyethylene (B3416737) glycol-400 (PEG-400) can replace hazardous organic solvents. researchgate.net Furthermore, employing reusable, heterogeneous catalysts, such as bleaching earth clay or zinc-based nanocrystals, can simplify product purification and reduce chemical waste. researchgate.netrsc.org

Solvent-Free Conditions: Performing reactions under solvent-free conditions represents a significant step towards sustainable chemistry, often leading to shorter reaction times and cleaner reaction profiles. researchgate.net

Table 1: Comparison of Synthetic Methodologies

Feature Classical Synthesis Future Sustainable Synthesis
Approach Two-component condensation indexcopernicus.comresearchgate.net Multi-component, one-pot reactions nih.govyildiz.edu.tr
Solvents Traditional organic solvents Green solvents (e.g., PEG-400) or solvent-free researchgate.netresearchgate.net
Catalysts Often requires stoichiometric reagents Reusable, heterogeneous catalysts researchgate.netrsc.org
Efficiency Multiple steps, potential for lower yields Higher efficiency, reduced reaction time nih.govresearchgate.net

| Environmental Impact | Higher waste generation | Reduced waste, eco-friendly rsc.org |

Discovery of New Biological Targets and Mechanistic Insights

This compound was initially designed as a potential c-Jun N-terminal kinase (JNK) inhibitor, based on a bioisosteric modification of dibenzo[cd,g]indazol-6(2H)-one. indexcopernicus.comresearchgate.net However, experimental results showed a very low affinity for JNK (IC50 > 100 µM). indexcopernicus.comresearchgate.net Despite this, the compound demonstrated significant anti-inflammatory properties by inhibiting the production of cytokines like IL-6 and TNF, as well as NF-κB. indexcopernicus.comresearchgate.net This suggests its biological target is likely another kinase with an ATP-binding pocket similar to JNK's, which remains a critical area for future investigation. indexcopernicus.comresearchgate.net

The broader class of phthalazinone derivatives has been shown to interact with a diverse range of biological targets, providing a roadmap for exploring the potential of the this compound core. Future research should investigate its activity against targets known to be modulated by related structures.

Table 2: Potential Biological Targets for Phthalazinone-Based Scaffolds

Target Class Specific Examples Therapeutic Area Reference
DNA Repair Enzymes Poly (ADP-ribose) polymerase (PARP) Cancer nih.gov
Cell Cycle Kinases Aurora Kinases Cancer nih.govmdpi.com
Signal Transduction Kinases p38 Mitogen-Activated Protein Kinase (MAPK), VEGFR-2 Cancer, Inflammation nih.govmdpi.com
Topoisomerases Topoisomerase II Cancer nih.gov

Elucidating the precise mechanism of action is paramount. Future studies will need to employ techniques such as thermal shift assays, affinity chromatography, and chemoproteomics to identify the direct binding partners of this compound and validate them as therapeutic targets.

Advanced Computational Approaches in Drug Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery. While initial molecular docking studies were used to predict the interaction of this compound with JNK, more advanced computational methods can guide the optimization of this scaffold with greater precision. indexcopernicus.comresearchgate.net

Future computational research should include:

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the compound within a target's binding site and assess the stability of the predicted interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be developed as more derivatives are synthesized and tested, creating models that correlate structural features with biological activity to predict the potency of new designs. nih.gov

Pharmacophore Modeling: To identify the key chemical features responsible for the observed biological activity, which can then be used to screen virtual libraries for new hits.

ADME/T Prediction: In silico tools like Swiss-ADME can predict the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds, helping to prioritize the synthesis of molecules with better drug-like characteristics. nih.gov

Table 3: Application of Computational Approaches

Computational Method Application in Drug Discovery Reference
Molecular Docking Predicts binding poses and affinity of a molecule to a target. indexcopernicus.comyildiz.edu.tr
Molecular Dynamics Simulates the movement and interaction of the ligand-protein complex. nih.gov
3D-QSAR Correlates 3D structural properties of molecules with their biological activity. nih.gov

Development of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a powerful strategy for developing potent and selective inhibitors. The initial design of this compound was based on ligand-based design, specifically the bioisosteric modification of a known inhibitor. indexcopernicus.comresearchgate.net The next frontier is to apply true SBDD, which hinges on obtaining high-resolution structural information of the target-ligand complex, typically through X-ray crystallography or cryo-electron microscopy.

Once the unidentified kinase or other biological target is confirmed, a focused SBDD campaign can be initiated. Key to this approach will be leveraging the compound's planar structure and the hydrogen-bonding capability of its =N-NH- fragment, which is known to interact with amino acid residues like methionine and aspartic acid in kinase ATP-binding pockets. indexcopernicus.comresearchgate.net

Another promising strategy is molecular hybridization , where the this compound core is combined with other known pharmacophores. nih.gov This can lead to hybrid compounds with improved affinity, better selectivity, or even dual-action mechanisms. nih.govnih.gov

Addressing Challenges in Overcoming Drug Resistance in Targeted Therapies

As derivatives of this compound are advanced into preclinical and clinical development, particularly for diseases like cancer, the emergence of drug resistance is an inevitable challenge. Resistance often arises from mutations in the drug's target protein, which reduce binding affinity, or through the activation of alternative signaling pathways that bypass the inhibited target.

Future research must proactively address this challenge. Strategies to overcome resistance could include:

Developing Covalent or Allosteric Inhibitors: Designing derivatives that bind covalently to the target or to an allosteric site, rather than the highly mutable ATP-binding pocket, can maintain efficacy against resistant target mutations.

Creating Multi-Targeting Agents: By rationally designing compounds that inhibit the primary target as well as key proteins in potential bypass pathways, it may be possible to preemptively counter resistance mechanisms.

Structure-Guided Resistance-Proofing: Once resistance mutations are identified, SBDD can be used to design next-generation inhibitors that can effectively bind to both the wild-type and mutated forms of the target protein.

By integrating these forward-looking perspectives, the full therapeutic potential of the this compound scaffold can be systematically explored and realized.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of indeno[1,2,3-de]phthalazin-3(2H)-one derivatives, and how can reaction parameters be optimized?

  • Methodological Answer : Condensation reactions between phthalazinone precursors and indene derivatives are typical. For example, hydrazine derivatives (e.g., phenylhydrazine) can react with indenone intermediates under reflux conditions in ethanol or acetic acid. Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., p-toluenesulfonic acid). Purification via column chromatography or recrystallization ensures product purity. Structural analogs like BMN 673 (a PARP inhibitor) highlight the importance of substituent positioning for functionalization .

Q. How is structural characterization of this compound performed to confirm molecular identity and purity?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical. Nuclear magnetic resonance (NMR; ¹H and ¹³C) identifies proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and bond angles, as demonstrated in studies of related oxazinone and phthalazinone derivatives .

Advanced Research Questions

Q. What computational approaches validate the binding mechanisms of this compound derivatives to therapeutic targets like GSK-3β?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., 20-ns trajectories) and docking studies assess binding stability and energy profiles. For example, 2-benzylthis compound (ZINC4192390) showed higher binding affinity to GSK-3β than Tideglusib due to interactions with Cys199, a key residue at the active site. Software like GROMACS or AMBER calculates free energy changes (ΔG) and root-mean-square deviation (RMSD) to validate poses .

Q. How do structural modifications on the indenophthalazinone core influence enzymatic selectivity and potency?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents at the benzyl or phthalazinone nitrogen enhance target specificity. For instance, electron-withdrawing groups (e.g., fluorine at C5 in BMN 673) improve PARP1/2 inhibition by stabilizing hydrogen bonds. Computational fragment-based design and in vitro kinase profiling (e.g., against a panel of 50+ kinases) identify off-target effects and optimize selectivity .

Q. What strategies resolve discrepancies in bioactivity data across in vitro and in vivo models for indenophthalazinone analogs?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) minimizes false positives. For pharmacokinetic inconsistencies, adjust dosing regimens or use species-specific metabolic models (e.g., cytochrome P450 isoforms in humanized mice). Matrix effects in bioanalytical workflows (e.g., LC-MS/MS) require surrogate standards, as seen in PAH studies where indeno[1,2,3-cd]pyrene recovery was validated with deuterated analogs .

Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) evaluated for indenophthalazinone-based drug candidates?

  • Methodological Answer : Solubility is tested in dimethyl sulfoxide (DMSO) and ethanol under ultrasonic agitation, with stability assessed via accelerated storage (-20°C to 40°C). Microsomal incubation (human/rat liver microsomes) measures metabolic half-life (t½), while Caco-2 cell monolayers predict intestinal absorption. BMN 673’s solubility (≥19 mg/mL in DMSO) and plasma protein binding (>95%) exemplify such protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.